molecular formula C12H9F3O4S B8468836 6-(Hydroxymethyl)naphthalen-2-YL trifluoromethanesulfonate

6-(Hydroxymethyl)naphthalen-2-YL trifluoromethanesulfonate

Cat. No.: B8468836
M. Wt: 306.26 g/mol
InChI Key: ABXDDGNCWLLLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Hydroxymethyl)naphthalen-2-YL trifluoromethanesulfonate is a useful research compound. Its molecular formula is C12H9F3O4S and its molecular weight is 306.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9F3O4S

Molecular Weight

306.26 g/mol

IUPAC Name

[6-(hydroxymethyl)naphthalen-2-yl] trifluoromethanesulfonate

InChI

InChI=1S/C12H9F3O4S/c13-12(14,15)20(17,18)19-11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-6,16H,7H2

InChI Key

ABXDDGNCWLLLNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C=C1CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 6-trifluoromethanesulfonyloxy-naphthalene-2-carboxylic acid ethyl ester (136.50 g, 0.392 mol) in toluene (1.0 L) at −70° C. was added a solution of DIBAL (1.5 M, 5.75 mL, 0.862 mol) dropwise while maintaining an internal temperature below −55° C. The resulting mixture was allowed to stir for 1 hour and subsequently quenched with acid to pH 5–6 while warming to room temperature. The mixture was extracted with ether (2×). The organics were combined, washed with water (3×), brine and dried (MgSO4). After filtering, the solvents were evaporated and the crude material was purified on silica (eluent: hexane:CH2Cl2, 1:1 to 100% CH2Cl2) to afford 86.0 g (72%) of 6-trifluoromethanesulfonyloxy-naphthalen-2-yl-methanol as an off-white solid. 1H NMR (300 MHz; CDCl3) 2.31 (brs, 1 H), 4.83 (s, 2 H), 7.34 (dd, J1=9.0 Hz, J2=2.0 Hz, 1 H), 7.51 (dd, J1=8.4 Hz, J2=2.0 Hz, 1 H), 7.71 (d, J=2.0 Hz, 1 H), 7.75–7.90 (m, 3 H).
Quantity
136.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.75 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

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